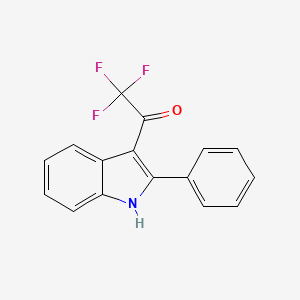

6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. It has been found to exhibit various biological activities, making it a potential candidate for drug development.

Aplicaciones Científicas De Investigación

Antimicrobial and Antimalarial Agents

Quinoline derivatives have been synthesized for their potential as antimicrobial and antimalarial agents. For instance, novel quinoline-based 1,2,3-triazoles have shown promising activity against various microorganisms and the malaria parasite P. falciparum. The synthetic route for these compounds starts from commercially available 6-bromo-2-chloro-quinolin-3-carbaldehyde, leading to the production of derivatives with significant biological activities (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Cancer Research

Quinoline derivatives also find applications in cancer research. For example, isoxazolquinoxalin derivatives have been synthesized and evaluated for their potential as anticancer drugs. These compounds, including a novel isoxazolequinoxaline derivative (IZQ), have been explored for their structural characteristics, DFT calculations, Hirshfeld surface analysis, and docking studies predicting anti-cancer activity against human proteins (Abad et al., 2021).

Luminescence and Magnetic Properties

The synthesis of lanthanide complexes based on quinoline derivatives, such as 2-[(4-bromo-phenylimino)-methyl]-quinolin-8-ol, reveals applications in the field of materials science, specifically in slow magnetization relaxation and photoluminescence. These complexes exhibit characteristic luminescence and magnetic properties, making them interesting for potential technological applications (Chu et al., 2018).

Antitubercular Activity

Quinoline derivatives have been designed and synthesized for their antimycobacterial activity against Mycobacterium tuberculosis. A series of 3-benzyl-6-bromo-2-methoxy-quinolines and related compounds were evaluated in vitro, showing significant growth inhibition of mycobacterial activity. These findings indicate the potential of quinoline derivatives in developing new antitubercular drugs (Upadhayaya, Vandavasi, Vasireddy, Sharma, Dixit, & Chattopadhyaya, 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the phenylpenta-2,4-dienoyl group and the bromine atom. The final step involves the addition of the phenyl group to the quinoline ring system.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "benzaldehyde", "phenylacetylene", "bromine" ], "Reaction": [ "Step 1: Synthesis of 2-aminobenzophenone by reacting benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate", "Step 2: Synthesis of 6-bromo-2-aminobenzophenone by reacting 2-aminobenzophenone with bromine in acetic acid", "Step 3: Synthesis of 6-bromo-4-phenyl-2-aminobenzophenone by reacting 6-bromo-2-aminobenzophenone with phenylacetylene in the presence of a palladium catalyst", "Step 4: Synthesis of 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one by reacting 6-bromo-4-phenyl-2-aminobenzophenone with pent-2,4-dienoyl chloride in the presence of a base such as triethylamine", "Step 5: Synthesis of 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one by reacting 6-bromo-4-phenyl-3-(pent-2,4-dienoyl)quinolin-2(1H)-one with phenylmagnesium bromide in the presence of a catalyst such as copper iodide" ] } | |

Número CAS |

139888-29-2 |

Nombre del producto |

6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one |

Fórmula molecular |

C26H18BrNO2 |

Peso molecular |

456.339 |

Nombre IUPAC |

6-bromo-4-phenyl-3-[(2E,4E)-5-phenylpenta-2,4-dienoyl]-1H-quinolin-2-one |

InChI |

InChI=1S/C26H18BrNO2/c27-20-15-16-22-21(17-20)24(19-12-5-2-6-13-19)25(26(30)28-22)23(29)14-8-7-11-18-9-3-1-4-10-18/h1-17H,(H,28,30)/b11-7+,14-8+ |

Clave InChI |

WCMYEHBDQFVYLU-HPIZBCMHSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)

![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)

![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)

![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)